2-Ethyl-2-phenylbutyronitrile
Overview
Description
2-Ethyl-2-phenylbutyronitrile is not directly mentioned in the provided papers. However, the papers discuss compounds that are structurally related or could be used as intermediates in the synthesis of related compounds. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is a versatile intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are derivatives of homophenylalanine . Another study describes a technical synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, starting from acetophenone and diethyl oxalate . These studies suggest a focus on the synthesis and application of phenylbutyrate derivatives in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related compounds involves several steps, including a key enantioselective hydrogenation. In the first paper, the hydrogenation is catalyzed by a Pt-cinchona catalyst, which is followed by crystallization to enrich the enantiomeric purity of the derivatives . The second paper also describes a chemo- and enantioselective hydrogenation step, but this time using a heterogeneous Pt catalyst modified with dihydrocinchonidine. This is followed by crystallization and hydrogenolysis to achieve high enantiomeric purity . These methods highlight the importance of catalysis and crystallization in achieving the desired stereochemistry in pharmaceutical intermediates.
Molecular Structure Analysis
While the molecular structure of 2-Ethyl-2-phenylbutyronitrile is not analyzed in the provided papers, the structures of related compounds such as ethyl 2,4-dioxo-4-phenylbutyrate and ethyl (R)-2-hydroxy-4-phenylbutyrate are likely to be similar in certain aspects, such as the presence of a phenyl group and a butyrate moiety. The stereochemistry of these compounds is crucial, as indicated by the efforts to achieve high enantiomeric purity .
Chemical Reactions Analysis
The chemical reactions described in the papers focus on the hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate and its subsequent reactions to produce enantiomerically pure α-hydroxy and α-amino acid esters or ACE inhibitor intermediates . These reactions are significant for the production of pharmaceutical compounds, and the control of stereochemistry is a key aspect of these syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-2-phenylbutyronitrile are not discussed in the provided papers. However, the properties of ethyl 2,4-dioxo-4-phenylbutyrate and ethyl (R)-2-hydroxy-4-phenylbutyrate, such as enantiomeric purity and yield, are emphasized . These properties are important for the large-scale preparation and application of these compounds in the pharmaceutical industry.
Scientific Research Applications
Polymerization Processes
2-Ethyl-2-phenylbutyronitrile is utilized in advanced polymerization processes. For instance, its derivatives, like 2-phenyl-2-oxazoline, have been studied in the living cationic ring-opening polymerizations. These polymerizations, conducted in a microwave reactor, are notable for their high reaction rates and the production of well-defined polymers with narrow molecular weight distributions (Wiesbrock et al., 2005).
Synthesis of Pharmacologically Relevant Intermediates
Compounds related to 2-ethyl-2-phenylbutyronitrile serve as intermediates in synthesizing pharmacologically active compounds. Ethyl(R)-2-hydroxy-4-phenylbutanoate, for example, is a crucial intermediate for angiotensin-converting enzyme inhibitors like enalapril and lisinopril. This highlights the importance of such compounds in the development of therapeutics (Zhao Jin-mei, 2008).
Enantioselective Hydrogenation
2-Ethyl-2-phenylbutyronitrile and its analogs are involved in enantioselective hydrogenation processes. These processes are significant for producing compounds with high enantiomeric excess, which is critical in synthesizing optically active pharmaceuticals and other fine chemicals (Meng et al., 2008).
Membrane Reactor Applications
The derivatives of 2-ethyl-2-phenylbutyronitrile, such as ethyl 2-hydroxy-4-phenylbutyrate, are also significant in membrane reactor technologies. These technologies enhance the kinetic resolution of racemic mixtures, a process essential in the production of high-purity enantiomers for pharmaceutical applications (Liese et al., 2002).
Organic Synthesis and Cyclization
In organic synthesis, compounds like 2-ethyl-2-phenylbutyronitrile are used in radical cyclization reactions to synthesize heterocycles. These reactions are pivotal for creating complex molecular structures found in many pharmaceuticals and organic materials (Allin et al., 2005).
Safety and Hazards
2-Ethyl-2-phenylbutyronitrile is classified as having acute toxicity - Oral, Category 4 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . In case of exposure, it is advised to wash off immediately with plenty of water, remove the victim to fresh air, and seek medical attention .
properties
IUPAC Name |
2-ethyl-2-phenylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-12(4-2,10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWOFSGCBJZYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201521 | |
Record name | 2-Ethyl-2-phenylbutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5336-57-2 | |
Record name | α,α-Diethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5336-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-2-phenylbutyronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-2-phenylbutyronitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethyl-2-phenylbutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-phenylbutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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